molecular formula C4H4IN3O B2961256 4-Iodo-1H-pyrazole-3-carboxamide CAS No. 1327155-29-2

4-Iodo-1H-pyrazole-3-carboxamide

Cat. No.: B2961256
CAS No.: 1327155-29-2
M. Wt: 237
InChI Key: YUFQEOAAYWWWSQ-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrazole-3-carboxamide typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole-3-carboxamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrazole-3-carboxamide
  • 4-Chloro-1H-pyrazole-3-carboxamide
  • 4-Fluoro-1H-pyrazole-3-carboxamide

Comparison: 4-Iodo-1H-pyrazole-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-iodo-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFQEOAAYWWWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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